molecular formula C16H15N3OS B11145221 N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-(1H-pyrrol-1-yl)benzamide

N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-(1H-pyrrol-1-yl)benzamide

Cat. No.: B11145221
M. Wt: 297.4 g/mol
InChI Key: SIFYNOMPXUTVTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-(1H-pyrrol-1-yl)benzamide is a synthetic organic compound characterized by its unique structure, which includes a thiazole ring, a pyrrole ring, and a benzamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-(1H-pyrrol-1-yl)benzamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-aminothiazole with acetone in the presence of a suitable catalyst under reflux conditions.

    Pyrrole Ring Introduction: The pyrrole ring is introduced through a reaction between 4-bromo-1H-pyrrole and the thiazole derivative using a palladium-catalyzed cross-coupling reaction.

    Benzamide Formation: The final step involves the acylation of the intermediate compound with 4-aminobenzoyl chloride in the presence of a base such as triethylamine to form the benzamide linkage.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and employing purification techniques such as crystallization or chromatography to ensure product purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the benzamide moiety using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrrole ring, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

    Substitution: Sodium hydride, alkyl halides, in aprotic solvents like dimethylformamide.

Major Products

    Oxidation: Oxidized derivatives of the thiazole ring.

    Reduction: Reduced forms of the benzamide moiety.

    Substitution: Alkylated derivatives of the pyrrole ring.

Scientific Research Applications

Chemistry

In chemistry, N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-(1H-pyrrol-1-yl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, making it a candidate for further investigation in drug discovery.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is being investigated for its anti-inflammatory, antimicrobial, and anticancer properties.

Industry

In the industrial sector, this compound can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-(1H-pyrrol-1-yl)benzamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of microbial growth.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methyl-1,3-thiazol-2-yl)-4-(1H-pyrrol-1-yl)benzamide
  • N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-(1H-imidazol-1-yl)benzamide
  • N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-(1H-pyrrol-1-yl)benzenesulfonamide

Uniqueness

N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-(1H-pyrrol-1-yl)benzamide is unique due to the specific combination of its thiazole, pyrrole, and benzamide moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C16H15N3OS

Molecular Weight

297.4 g/mol

IUPAC Name

N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-pyrrol-1-ylbenzamide

InChI

InChI=1S/C16H15N3OS/c1-11-12(2)21-16(17-11)18-15(20)13-5-7-14(8-6-13)19-9-3-4-10-19/h3-10H,1-2H3,(H,17,18,20)

InChI Key

SIFYNOMPXUTVTN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=CC=C(C=C2)N3C=CC=C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.